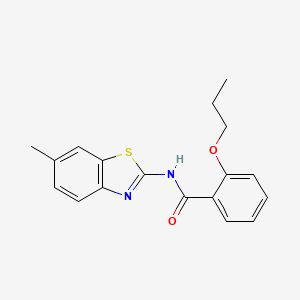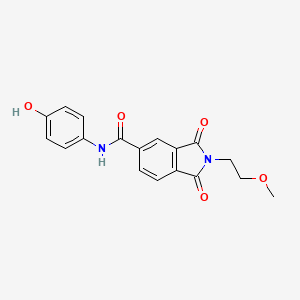![molecular formula C19H24N2O5S B4191858 N-(2-furylmethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4191858.png)
N-(2-furylmethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(2-furylmethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide is a chemical compound with potential therapeutic applications. It is commonly referred to as FMePAC, and its chemical structure consists of a piperidine ring, a furanyl group, and a sulfonyl group. FMePAC has been the subject of much scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of FMePAC is not fully understood, but it is believed to act on multiple cellular pathways. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
FMePAC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of cyclooxygenase-2 (COX-2), and inhibit the activity of matrix metalloproteinases (MMPs). It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, FMePAC has been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FMePAC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it ideal for use in cell culture and animal studies. It also has a low toxicity and is well-tolerated in animal models. However, FMePAC has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are many potential future directions for research on FMePAC. One area of interest is the development of FMePAC derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the use of FMePAC in combination with other therapeutic agents to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of FMePAC and its potential use in the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
FMePAC has been studied extensively for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-7-8-17(25-2)18(11-14)27(23,24)21-9-3-5-15(13-21)19(22)20-12-16-6-4-10-26-16/h4,6-8,10-11,15H,3,5,9,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVPVLWCZMUOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4191775.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4191789.png)
![N-cyclohexyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4191795.png)
![methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate](/img/structure/B4191796.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B4191801.png)
![ethyl 4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4191808.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4191810.png)
![8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4191816.png)
![N-benzyl-5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4191825.png)
![4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4191831.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4191854.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4191866.png)